CCT128930

Catalog No.
S548362
CAS No.
885499-61-6
M.F
C18H20ClN5
M. Wt
341.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CCT128930

CAS Number

885499-61-6

Product Name

CCT128930

IUPAC Name

4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine

Molecular Formula

C18H20ClN5

Molecular Weight

341.8 g/mol

InChI

InChI=1S/C18H20ClN5/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23)

InChI Key

RZIDZIGAXXNODG-UHFFFAOYSA-N

SMILES

C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-chlorobenzyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidin-4-amine, CCT 128930, CCT-128930, CCT128930

Canonical SMILES

C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

Description

The exact mass of the compound 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine is 341.14072 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Databases

    Searches of scientific databases such as PubChem [] and DrugBank [] do not reveal any ongoing clinical trials or published studies investigating the biological activity or potential therapeutic effects of 4-Cl-CBP-4A.

  • Literature Review

    A comprehensive literature search using scientific databases and search engines yielded no scientific publications mentioning 4-Cl-CBP-4A.

  • The molecule contains a piperidine ring, a common scaffold found in many biologically active compounds.
  • The presence of an aromatic group (chlorobenzyl) and a pyrrolopyrimidine ring suggests potential for interaction with biological targets.

Further Investigation:

  • Patent Literature: Patent databases might reveal information about the synthesis, potential uses, or biological activity of 4-Cl-CBP-4A.
  • Contacting Chemical Suppliers: Companies supplying 4-Cl-CBP-4A might have additional information about its intended research applications.

CCT128930 is a novel compound classified as an ATP-competitive inhibitor of the protein kinase AKT (also known as Protein Kinase B). This compound belongs to the pyrrolopyrimidine class and has been identified through fragment-based and structure-based drug design approaches. Its unique mechanism of action involves selective inhibition of AKT over other kinases, such as Protein Kinase A, by targeting a specific amino acid difference. This selectivity is crucial as it minimizes off-target effects, enhancing its therapeutic potential in cancer treatment .

CCT128930 primarily functions by inhibiting the phosphorylation of AKT and its downstream substrates, which are critical for various cellular processes including cell proliferation, survival, and metabolism. The compound has been shown to induce G1-phase cell cycle arrest in PTEN-null U87MG human glioblastoma cells, a mechanism consistent with AKT pathway blockade. In preclinical studies, CCT128930 effectively blocked the phosphorylation of several AKT substrates in both in vitro and in vivo models, demonstrating its potential to impede tumor growth by disrupting critical signaling pathways .

CCT128930 exhibits significant antiproliferative activity against multiple tumor cell lines. In particular, it has demonstrated efficacy in U87MG glioblastoma and HER2-positive PIK3CA-mutant BT474 breast cancer xenografts. The compound not only inhibits AKT activity but also affects other signaling pathways, leading to apoptosis and cell cycle arrest. Notably, treatment with CCT128930 has been associated with increased phosphorylation of extracellular signal-regulated kinases (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), indicating a complex interplay between these pathways .

The synthesis of CCT128930 involves a multi-step process that typically starts with the formation of the pyrrolopyrimidine core structure through condensation reactions followed by various modifications to enhance potency and selectivity. The detailed synthetic route has not been extensively published in open literature, but it generally includes steps such as cyclization and functional group transformations that yield the final active compound .

CCT128930 is primarily investigated for its applications in oncology as an anti-cancer agent. Its ability to selectively inhibit AKT makes it a promising candidate for treating cancers characterized by aberrant AKT signaling. Additionally, ongoing research is exploring its use in combination therapies to enhance the efficacy of other anticancer agents. The compound's unique properties also make it a valuable tool for studying AKT-related biological processes in preclinical models .

Studies have indicated that CCT128930 interacts with various cellular pathways beyond just AKT inhibition. For instance, it has been shown to synergistically enhance the anticancer effects of other agents like VS5584 in osteosarcoma cells. This suggests that CCT128930 may modulate multiple signaling networks within tumor cells, potentially leading to improved therapeutic outcomes when used in combination with other treatments .

CCT128930 can be compared with several other compounds that target similar pathways or exhibit related biological activities:

Compound NameMechanism of ActionUnique Features
GDC-0068AKT inhibitorSelective for all three isoforms of AKT
MK-2206Allosteric AKT inhibitorActs on different conformational states of AKT
AZD5363ATP-competitive AKT inhibitorDual inhibition of both AKT and mTOR pathways
PerifosineAkt pathway inhibitorTargets multiple signaling pathways including PI3K

CCT128930's uniqueness lies in its selective inhibition of AKT while minimizing effects on other kinases like Protein Kinase A, which is critical for reducing side effects associated with broader kinase inhibitors . This selectivity enhances its potential as a therapeutic agent specifically targeting cancers driven by aberrant AKT signaling.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

341.1407234 g/mol

Monoisotopic Mass

341.1407234 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Yap TA, Walton MI, Hunter LJ, Valenti M, de Haven Brandon A, Eve PD, Ruddle R, Heaton SP, Henley A, Pickard L, Vijayaraghavan G, Caldwell JJ, Thompson NT, Aherne W, Raynaud FI, Eccles SA, Workman P, Collins I, Garrett MD. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for  the novel, potent AKT inhibitor CCT128930. Mol Cancer Ther. 2011 Feb;10(2):360-71. Epub 2010 Dec 29. PubMed PMID: 21191045.

Explore Compound Types